REACTION_CXSMILES
|
[Cl:1][C:2](Cl)([F:10])[C:3]([F:9])([F:8])[C:4]([Cl:7])([F:6])[F:5].C(O)(C)C>>[Cl:7][C:4]([C:3]([CH:2]([F:10])[Cl:1])([F:9])[F:8])([F:6])[F:5]
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Name
|
|
Quantity
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106.6 g
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Type
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reactant
|
Smiles
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ClC(C(C(F)(F)Cl)(F)F)(F)Cl
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Name
|
|
Quantity
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300 g
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Type
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reactant
|
Smiles
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C(C)(C)O
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Name
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ice water
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Quantity
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1.5 L
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Type
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solvent
|
Smiles
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|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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irradiated 4.5 hours with a 450 W Hanovia Hg lamp at a distance of 2-3 inches (5-7.6 cm)
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Duration
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4.5 h
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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WASH
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Details
|
washed twice with 50 ml water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with calcium sulfate
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Type
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DISTILLATION
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Details
|
distilled
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Name
|
|
Type
|
product
|
Smiles
|
ClC(F)(F)C(F)(F)C(Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |